molecular formula C22H17FN4O B2997192 N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034268-31-8

N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2997192
CAS No.: 2034268-31-8
M. Wt: 372.403
InChI Key: NLXCNWNFPMSZFG-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the discovery of new therapeutic agents. Its structure incorporates a pyrrole-2-carboxamide core, a scaffold recognized for its potential in inhibiting key biological targets. For instance, structurally related pyrrole-2-carboxamide compounds have been identified as potent inhibitors of the Mycobacterial membrane protein large 3 (MmpL3), a promising target for the development of novel anti-tuberculosis agents . These inhibitors work by disrupting the transport of mycolic acids, which are essential components of the cell wall in Mycobacterium tuberculosis . The presence of the 4-fluorophenyl substituent on the pyrrole ring is a feature commonly explored in structure-activity relationship (SAR) studies, as electron-withdrawing groups like fluorine can be crucial for optimizing biological activity and interaction with hydrophobic protein pockets . Furthermore, the [2,3'-bipyridin]-3-ylmethyl group attached to the carboxamide nitrogen is a complex aromatic moiety that may contribute to binding affinity and selectivity through π-π stacking and hydrogen bonding interactions with biological targets. Compounds with similar bipyridyl structures are often investigated for their pharmacological properties. This product is intended for research purposes such as in vitro biological screening, mechanism of action studies, and structure-activity relationship (SAR) optimization in early-stage drug discovery. It is supplied as a solid and requires proper handling in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O/c23-19-7-5-15(6-8-19)18-11-20(26-14-18)22(28)27-13-17-4-2-10-25-21(17)16-3-1-9-24-12-16/h1-12,14,26H,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXCNWNFPMSZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

The synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves several steps:

  • Starting Materials : The synthesis begins with 2,3'-bipyridine and 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid.
  • Coupling Reaction : These components are coupled using standard amide formation techniques, often involving coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base such as triethylamine.
  • Purification : The product is purified through recrystallization or chromatography to ensure high purity for biological testing.

N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide exhibits its biological activity primarily through the following mechanisms:

  • Metal Ion Chelation : The bipyridine moiety can chelate metal ions, which may modulate the activity of metalloenzymes involved in various biological processes.
  • Protein Interaction : The compound can interact with specific proteins, potentially inhibiting their function by binding to active or allosteric sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests against various cancer cell lines have shown significant cytotoxic effects. For example, the compound demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
Cell LineIC50 (μM)Reference
A5495.0
MCF-77.5

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal properties:

  • Minimum Inhibitory Concentration (MIC) : It exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 6.25 to 12.5 μg/mL.
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus6.25
Escherichia coli12.5

Study on Antitumor Activity

In a recent study published in MDPI, researchers synthesized various derivatives of bipyridine-containing compounds and evaluated their antitumor activity. N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide was among those tested, showing significant inhibition of cell proliferation in multiple cancer cell lines.

Mechanistic Insights

Another study focused on the mechanism by which the compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide are compared below with three analogous compounds from the literature.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Functional Groups
Target Compound Pyrrole-carboxamide 4-(4-Fluorophenyl), [2,3'-bipyridin]-3-yl ~420 (estimated) Not reported Amide, Fluorophenyl, Bipyridine
VK-506 Pyrimido[1,2-a]benzimidazole 4-(4-Fluorophenyl), [2,3-bipyridin]-5-yl 645 189 Secondary amide, Fluorophenyl
Example 53 (Chromen-Pyrazolo-pyrimidine) Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen 589.1 175–178 Sulfonamide, Fluorophenyl, Chromen
Bipyridin-Carboxamide Analog 4,4'-Bipyridin 4-Fluorophenylamino, Methoxycyclohexane ~480 (estimated) Not reported Amide, Amino, Methoxycyclohexane

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound employs a pyrrole-carboxamide core, which is smaller and less conjugated than the pyrimido[1,2-a]benzimidazole in VK-506 or the pyrazolo[3,4-d]pyrimidine in Example 53 . This may influence solubility and binding kinetics.
  • The bipyridine moiety in the target compound is directly methyl-linked to the amide nitrogen, whereas the bipyridine in VK-506 is fused into a larger heterocyclic system .

Substituent Effects :

  • The 4-fluorophenyl group is a common substituent in all compounds, but its position varies. In the target compound, it is attached to the pyrrole ring, while in VK-506, it is part of a secondary amide side chain .
  • Example 53 features a chromen-4-one group, which introduces additional hydrogen-bonding and π-stacking capabilities absent in the target compound.

Melting Point: The target compound’s melting point is unreported, but VK-506’s higher MP (189°C) implies greater crystalline stability compared to Example 53 (175–178°C) .

Functional Groups :

  • The amide group in the target compound is directly attached to the pyrrole ring, whereas Example 53 uses a sulfonamide group, which may alter electronic properties and binding affinity.
  • The bipyridin-3-ylmethyl group in the target compound contrasts with the methoxycyclohexane carboxamide in the analog from , impacting steric bulk and solubility.

Research Findings and Implications

  • VK-506 : Demonstrated synthetic accessibility (62.82% yield) and stability (high MP).
  • The sulfonamide group may improve solubility over carboxamides.
  • Bipyridin-Carboxamide Analog : The 4-fluorophenylamino group introduces an additional hydrogen-bond donor, which could enhance target engagement compared to the target compound’s methyl-linked bipyridine.

Q & A

Q. How can researchers optimize the synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide?

Methodological Answer: Synthesis optimization requires a multi-step approach:

  • Intermediate Preparation : Start with Suzuki-Miyaura coupling to construct the bipyridine core, ensuring proper stoichiometry of boronic acid and halopyridine precursors. Use Pd(PPh₃)₄ as a catalyst and degassed solvents (e.g., DMF or THF) to minimize side reactions .
  • Carboxamide Formation : Employ peptide coupling reagents (e.g., HATU or EDCI) for amide bond formation between the pyrrole-2-carboxylic acid derivative and the bipyridinylmethyl amine. Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve ≥95% purity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Key signals include the fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and pyrrole NH (δ ~10–12 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular mass (e.g., calculated [M+H]⁺ for C₂₃H₁₈FN₃O: 380.15; observed: 380.2 ± 0.1 Da) .
  • HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention times should match reference standards .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s structure?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution at 4°C .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Process data with SHELXL (SHELX-2018) for structure solution and refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and residual electron density < 0.3 eÅ⁻³ .

Example Crystallographic Data (Hypothetical):

ParameterValue
Space groupP2₁/c
Unit cell (a, b, c)13.29 Å, 9.15 Å, 10.96 Å
Z4
Resolution0.84 Å
R-factor0.039

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl, bipyridine → terpyridine) to probe electronic and steric effects .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine) and triplicate measurements .
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent changes with activity trends .

Q. How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
  • Purity Verification : Re-analyze disputed batches via HPLC and HRMS to rule out impurities (>98% purity required) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tests (ANOVA) to identify outliers .

Q. What computational strategies are effective for modeling target-ligand interactions?

Methodological Answer:

  • Docking : Use Schrödinger Suite or GROMACS for flexible docking. Set grid boxes around active sites (e.g., ATP-binding pocket for kinases) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
  • Free Energy Calculations : Apply MM/GBSA to predict binding affinities (ΔG ~ -10 kcal/mol for high-affinity ligands) .

Key Considerations:

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies .
  • Cross-validate structural data with multiple techniques (NMR, XRD) to ensure accuracy .

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